Tert-butyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

Medicinal Chemistry Organic Synthesis Building Block Procurement

This Boc-protected 1,6-naphthyridine (CAS 259809-44-4) is engineered for demanding multi-step syntheses. Unlike deprotected cores or chloro-substituted analogs, the tert-butyl carbamate group enables orthogonal protection—allowing selective deprotection under mild acidic conditions without disturbing other functionalities. Supplied at ≥95% purity with batch-specific NMR, HPLC, and GC data, it ensures reproducibility and minimizes side reactions in kinase inhibitor development. Room-temperature long-term storage eliminates cold-chain logistics versus refrigeration-requiring alternatives. Ideal for parallel compound library synthesis and late-stage diversification.

Molecular Formula C13H18N2O2
Molecular Weight 234.29 g/mol
CAS No. 259809-44-4
Cat. No. B1313300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate
CAS259809-44-4
Molecular FormulaC13H18N2O2
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2=C(C1)C=CC=N2
InChIInChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-8-6-11-10(9-15)5-4-7-14-11/h4-5,7H,6,8-9H2,1-3H3
InChIKeyQOYGREZOOLKXJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 7,8-Dihydro-1,6-Naphthyridine-6(5H)-Carboxylate (CAS 259809-44-4): A Protected Heterocyclic Building Block for Medicinal Chemistry


Tert-butyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate (CAS 259809-44-4) is a Boc-protected dihydro-1,6-naphthyridine derivative . It serves as a versatile synthetic intermediate, valued for its stability under standard conditions and compatibility with various reaction types . This compound is primarily utilized in the construction of more complex nitrogen-containing heterocycles, notably in the development of kinase inhibitors and other bioactive molecules [1].

Why In-Class Substitution with Tert-Butyl 7,8-Dihydro-1,6-Naphthyridine-6(5H)-Carboxylate Fails: The Critical Role of Protecting Group and Substituent Pattern


While the 1,6-naphthyridine core is a common motif, simple substitution with a different derivative (e.g., the deprotected core, chloro- or amino-substituted analogs) is not viable for many synthetic routes. The Boc protecting group on the target compound is essential for orthogonal protection strategies, enabling selective deprotection under mild acidic conditions without disturbing other functionalities . In contrast, the unprotected core (e.g., 5,6,7,8-tetrahydro-1,6-naphthyridine) lacks this synthetic handle and may participate in unwanted side reactions. Similarly, analogs with reactive substituents (e.g., 2-chloro) have a different reactivity profile and molecular weight, which fundamentally alters their application in multi-step syntheses and their final physicochemical properties .

Quantitative Differentiation Guide for Tert-Butyl 7,8-Dihydro-1,6-Naphthyridine-6(5H)-Carboxylate (CAS 259809-44-4) Procurement


Higher Minimum Purity Specification Compared to Key Chloro- and Amino-Substituted Analogs

The target compound is commercially available with a guaranteed minimum purity specification of 98% . In contrast, a key analog, tert-butyl 2-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate (CAS 1151665-15-4), is offered with a minimum purity of 95% . Similarly, the 3-amino analog (CAS 355819-02-2) is also commonly supplied at 95% purity . This higher baseline purity can reduce the need for further purification steps, saving time and resources.

Medicinal Chemistry Organic Synthesis Building Block Procurement

Simplified Storage and Handling: Ambient Temperature Stability vs. Refrigerated Analog

The target compound can be stored long-term in a cool, dry place at room temperature , whereas a key analog, tert-butyl 2-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate, is recommended for storage under argon at room temperature . Another common derivative, tert-butyl 3-hydroxy-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate (CAS 625098-86-4), does not have a universally specified storage condition from vendors, but its hydroxyl group may necessitate more careful handling to avoid moisture and oxidation. The lack of a need for an inert atmosphere simplifies long-term storage and reduces associated costs and hazards.

Chemical Storage Laboratory Management Building Block Stability

Established Synthetic Utility as a Versatile Intermediate for Kinase Inhibitors

The target compound is explicitly cited in industry literature as a versatile intermediate in the development of kinase inhibitors and other bioactive molecules targeting CNS disorders and cancer [1]. In contrast, the 2-chloro analog (CAS 1151665-15-4) and the 3-amino analog (CAS 355819-02-2) lack this specific, documented application in public-facing vendor literature. While the core naphthyridine scaffold is privileged, the combination of the Boc-protected secondary amine and the unsubstituted dihydro-1,6-naphthyridine core in this compound appears to be a favored starting point for constructing more complex, biologically active molecules.

Kinase Inhibitor Drug Discovery Pharmaceutical Intermediate

Comprehensive Quality Control with Batch-Specific Analytical Data

Select vendors provide batch-specific quality control reports including NMR, HPLC, and GC analyses for the target compound . This level of analytical support is not consistently advertised for related compounds like tert-butyl 2-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate, where a standard certificate of analysis may be the only documentation . Access to multi-modal analytical data allows for more rigorous quality assessment and ensures batch-to-batch consistency for critical synthetic steps.

Quality Control Analytical Chemistry Procurement Assurance

Optimal Application Scenarios for Tert-Butyl 7,8-Dihydro-1,6-Naphthyridine-6(5H)-Carboxylate Based on Differentiating Evidence


High-Throughput Synthesis of Kinase Inhibitor Libraries Requiring a Protected Naphthyridine Scaffold

Given its high minimum purity (98% ) and documented use as an intermediate for kinase inhibitors [1], this compound is ideally suited for parallel synthesis of compound libraries. The high purity ensures that subsequent reaction steps are not confounded by impurities, while the robust Boc protecting group allows for late-stage deprotection and diversification. This is a more reliable choice than the 2-chloro analog, which has a lower purity specification and a different reactivity profile that is not ideal for all library designs .

Academic or Industrial Research Labs with Limited Cold Storage Capacity

The compound's ability to be stored long-term at room temperature in a cool, dry place makes it a practical choice for laboratories with constrained refrigerator or freezer space. This is a distinct operational advantage over analogs that may require refrigeration (e.g., 2-8°C storage for some batches ) or an inert atmosphere , reducing the logistical burden and risk of degradation due to improper storage.

Multi-Step Synthetic Routes Requiring Stringent Batch-to-Batch Reproducibility

For complex, multi-step syntheses where the failure of a single step is costly, the availability of batch-specific NMR, HPLC, and GC data provides a level of quality assurance that is not consistently offered for all analogs. This detailed analytical characterization allows researchers to verify the identity and purity of the starting material with high confidence, ensuring reproducibility and minimizing the risk of unexpected side reactions or low yields that can occur with less rigorously characterized building blocks.

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